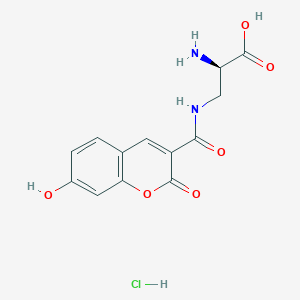
HADA hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
HADA hydrochloride is a blue fluorescent D-amino acid used for labeling peptidoglycans in live bacteria . It is known for its strong peripheral and septal labeling of diverse bacterial cell populations without affecting growth rates . The compound has a molecular weight of 328.71 g/mol and is soluble in DMSO .
作用机制
Target of Action
HADA hydrochloride, also known as 3-[[(7-Hydroxy-2-oxo-2H-1-benzopyran-3-yl)carbonyl]amino]-D-alanine hydrochloride, is a blue fluorescent D-amino acid (FDAA) . The primary targets of this compound are the peptidoglycans (PGs) of diverse bacterial species . Peptidoglycans are essential components of the bacterial cell wall and play a crucial role in maintaining the structural integrity of the cell.
Mode of Action
This compound interacts with its targets by being efficiently incorporated into the peptidoglycans at the sites of PG biosynthesis . This allows for specific and covalent probing of bacterial growth with minimal perturbation .
Biochemical Pathways
The incorporation of this compound into peptidoglycans affects the PG biosynthesis pathway . This pathway is responsible for the synthesis and maintenance of the bacterial cell wall. The downstream effects of this interaction include changes in the structure and function of the bacterial cell wall, which can be monitored using the fluorescence of this compound .
Pharmacokinetics
Its ability to be incorporated into peptidoglycans suggests that it can be efficiently taken up by bacterial cells . The impact of these properties on the bioavailability of this compound is currently unknown and may be a topic of future research.
Result of Action
The result of this compound’s action is the labeling of peptidoglycans in live bacteria . This labeling results in strong peripheral and septal labeling of diverse bacterial cell populations without affecting growth rates . This allows for the visualization and study of bacterial growth and cell wall synthesis .
生化分析
Biochemical Properties
HADA hydrochloride interacts with peptidoglycans, a type of polymer in bacterial cell walls . It is incorporated into the peptidoglycans of various bacterial species at the sites of PG biosynthesis . This allows for specific and covalent probing of bacterial growth with minimal perturbation .
Cellular Effects
This compound has a significant impact on bacterial cells. It is incorporated into the peptidoglycans of diverse bacterial species, allowing for the specific and covalent probing of bacterial growth . This does not affect the growth rates of the bacterial cell populations .
Molecular Mechanism
The molecular mechanism of this compound involves its incorporation into the peptidoglycans of bacterial cells . This allows for the specific and covalent probing of bacterial growth
Temporal Effects in Laboratory Settings
The effects of this compound in laboratory settings are time-dependent. FDAA labeling can take as little as 30 seconds for a rapidly growing species such as Escherichia coli . Although this compound is dimmer and less photostable than other FDAAs, it most reproducibly and robustly labels the PG of most bacterial species .
Metabolic Pathways
This compound is involved in the metabolic pathway of peptidoglycan biosynthesis in bacterial cells . It is incorporated into the peptidoglycans of diverse bacterial species at the sites of PG biosynthesis .
Transport and Distribution
This compound is transported to the sites of peptidoglycan biosynthesis in bacterial cells . It is then incorporated into the peptidoglycans, allowing for the specific and covalent probing of bacterial growth .
Subcellular Localization
The subcellular localization of this compound is at the sites of peptidoglycan biosynthesis in bacterial cells . It is incorporated into the peptidoglycans, allowing for the specific and covalent probing of bacterial growth .
准备方法
The synthesis of HADA hydrochloride involves the reaction of 7-hydroxy-2-oxo-2H-1-benzopyran-3-carbonyl chloride with D-alanine in the presence of a base . The reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile . Industrial production methods may involve the use of automated synthesis equipment to ensure consistency and purity of the final product .
化学反应分析
HADA hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines . Major products formed from these reactions include quinones, hydroquinones, and substituted derivatives .
科学研究应用
HADA hydrochloride is widely used in scientific research, particularly in:
相似化合物的比较
Similar compounds to HADA hydrochloride include:
7-(Diethylamino)-2-oxo-2H-1-benzopyran-4-carboxaldehyde: Another fluorescent probe used for imaging applications.
3-(2-Hydroxy-4-methoxyphenyl)chroman-7-ol: A compound with similar structural features but different fluorescence properties.
The uniqueness of this compound lies in its ability to label peptidoglycans without affecting bacterial growth, making it an invaluable tool for studying bacterial cell wall dynamics .
属性
IUPAC Name |
(2R)-2-amino-3-[(7-hydroxy-2-oxochromene-3-carbonyl)amino]propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O6.ClH/c14-9(12(18)19)5-15-11(17)8-3-6-1-2-7(16)4-10(6)21-13(8)20;/h1-4,9,16H,5,14H2,(H,15,17)(H,18,19);1H/t9-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLVOEKQNBIXHDI-SBSPUUFOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=O)C(=C2)C(=O)NCC(C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1O)OC(=O)C(=C2)C(=O)NC[C@H](C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

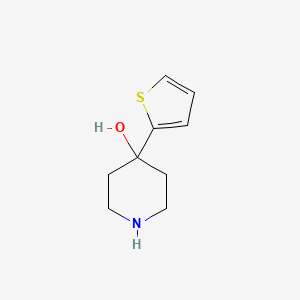
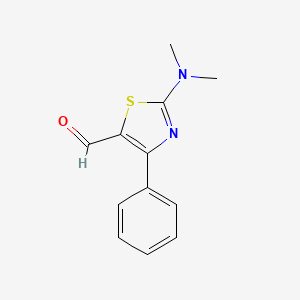
![(E)-N-(5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2833277.png)
![N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2,2-diphenylacetamide](/img/structure/B2833278.png)
![3-((4-(3-chlorophenyl)-5-(isopentylthio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2833280.png)
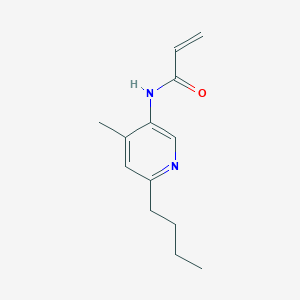
![N-{[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}-N'-(pyridin-3-yl)ethanediamide](/img/structure/B2833285.png)
![1-[(5-Bromo-2-fluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B2833287.png)
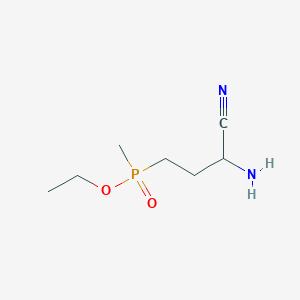
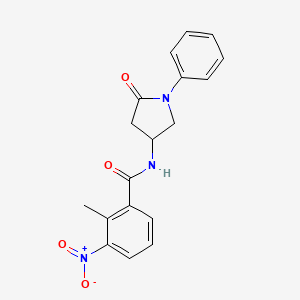
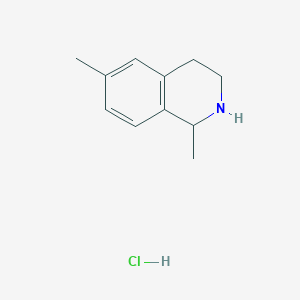
![5-[4-(2-chlorobenzoyl)piperazin-1-yl]-2-(3-chlorophenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B2833294.png)

